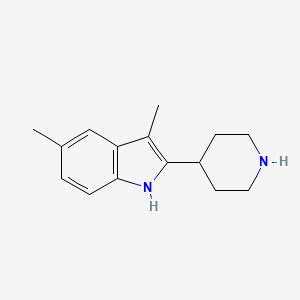
3,5-dimethyl-2-(piperidin-4-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography . NMR and IR spectroscopy can also provide information about the molecule’s structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. It also includes the compound’s chemical properties, like its reactivity and acidity .科学的研究の応用
Allosteric Modulation of CB1 Receptor
The chemical structure of interest, closely related to indole derivatives, has been studied for its role in allosteric modulation of the cannabinoid type 1 receptor (CB1). Indole-2-carboxamides, with specific functional groups and chain lengths, show significant impact on CB1 binding affinity and cooperativity. This includes the optimization of electron withdrawing groups and amino substituents, enhancing the potential for CB1 allosteric modulators. These modulators can alter orthosteric agonist binding to the CB1 receptor, influencing receptor activities without directly activating the receptor itself. Such compounds can provide insights into the development of novel therapeutic agents targeting the CB1 receptor for various conditions, including pain management and neurological disorders (Khurana et al., 2014).
Serotonin Receptor Antagonism
Indole derivatives, including 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole, have been explored for their potential as selective and potent serotonin 6 (5-HT6) receptor antagonists. These compounds, through structural optimization, exhibit high affinity and selectivity towards 5-HT6 receptors, which are implicated in cognitive processes. The development of such antagonists is crucial for addressing cognitive impairments associated with diseases like Alzheimer's. Their ability to modulate serotonin receptors without affecting a wide range of other biological targets makes them promising candidates for further clinical development (Nirogi et al., 2017).
Synthesis and Functionalization Techniques
The synthesis and functionalization of indole compounds, including those similar to this compound, are critical for creating biologically active molecules. Various palladium-catalyzed reactions have allowed for the efficient construction of complex indole structures, serving as key intermediates in the synthesis of natural products and pharmaceuticals. These methodologies provide valuable tools for chemists to design and synthesize novel compounds with potential therapeutic applications (Cacchi & Fabrizi, 2005).
作用機序
Target of Action
Compounds containing the piperidine moiety are known to interact with various biological targets .
Biochemical Pathways
Proteases play a crucial role in various biological and pathological events, and their inhibition can have significant downstream effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole
Safety and Hazards
特性
IUPAC Name |
3,5-dimethyl-2-piperidin-4-yl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-10-3-4-14-13(9-10)11(2)15(17-14)12-5-7-16-8-6-12/h3-4,9,12,16-17H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARPDXSNXHOWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
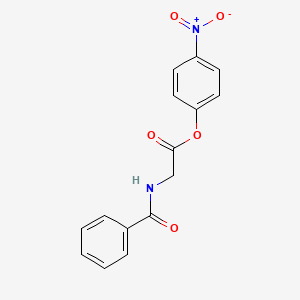
![2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2929583.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2929584.png)
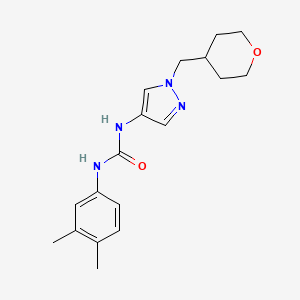
![N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride](/img/structure/B2929589.png)
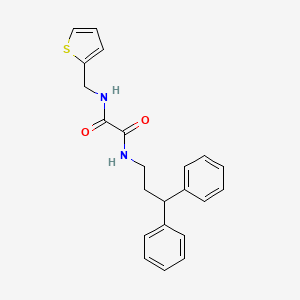
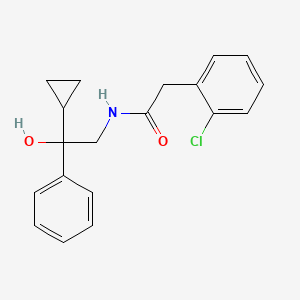
![[1-(2,6-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2929595.png)

![2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2929598.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2929600.png)
![5-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2929601.png)
![6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929602.png)
![2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2929603.png)
